Cas no 296769-78-3 (3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole)

3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole
- 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole
- 9H-Carbazole, 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-
- HMS645E05
- SR-01000416469
- SR-01000416469-1
- CBDivE_011293
- F1443-4743
- 3-(1,3-diphenylimidazolidin-2-yl)-9-ethylcarbazole
- AKOS000485071
- AG-205/36623045
- Oprea1_035904
- 296769-78-3
- ChemDiv1_020509
-
- Inchi: 1S/C29H27N3/c1-2-30-27-16-10-9-15-25(27)26-21-22(17-18-28(26)30)29-31(23-11-5-3-6-12-23)19-20-32(29)24-13-7-4-8-14-24/h3-18,21,29H,2,19-20H2,1H3
- InChI Key: PFNLJYKYPSQPEV-UHFFFAOYSA-N
- SMILES: N1(CC)C2=C(C=CC=C2)C2=C1C=CC(C1N(C3=CC=CC=C3)CCN1C1=CC=CC=C1)=C2
Computed Properties
- Exact Mass: 417.220497874g/mol
- Monoisotopic Mass: 417.220497874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 11.4Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- Boiling Point: 634.0±55.0 °C(Predicted)
- pka: 4.67±0.60(Predicted)
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1443-4743-15mg |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1443-4743-30mg |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1443-4743-75mg |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1443-4743-2μmol |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1443-4743-20mg |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
A2B Chem LLC | BA85574-50mg |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 95% | 50mg |
$268.00 | 2024-04-20 | |
A2B Chem LLC | BA85574-10mg |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 95% | 10mg |
$225.00 | 2024-04-20 | |
A2B Chem LLC | BA85574-100mg |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 95% | 100mg |
$298.00 | 2024-04-20 | |
Life Chemicals | F1443-4743-3mg |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1443-4743-10μmol |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole |
296769-78-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole Related Literature
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1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Additional information on 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole: A Comprehensive Overview
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole (CAS No. 296769-78-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, exhibits a combination of aromatic and heterocyclic moieties that contribute to its diverse biological and physical properties. This article aims to provide a detailed overview of 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole, including its synthesis, applications, and recent research developments.
Synthesis and Structural Characterization
The synthesis of 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole involves a series of well-defined chemical reactions that highlight the versatility of modern synthetic techniques. The compound is typically synthesized through a multi-step process that includes the formation of the imidazolidine ring and the subsequent coupling with the carbazole moiety. One common approach involves the condensation of 1,3-diphenylpropylene diamine with an appropriate carbazole derivative under controlled conditions. The resulting product is then purified using standard techniques such as column chromatography to ensure high purity and yield.
The structural characterization of 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole has been extensively studied using various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques have provided valuable insights into the molecular structure and conformational properties of the compound. For instance, NMR spectroscopy has revealed the presence of distinct aromatic and heterocyclic signals, while X-ray crystallography has confirmed the precise arrangement of atoms within the molecule.
Biological Activity and Medicinal Applications
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole has shown promising biological activity in several areas, making it a subject of interest for medicinal chemists and pharmacologists. One notable application is its potential as an anti-cancer agent. Recent studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis.
In addition to its anti-cancer properties, 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole has also been investigated for its neuroprotective effects. Research has shown that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.
Materials Science Applications
Beyond its biological applications, 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole has also found use in materials science due to its unique electronic properties. The presence of the carbazole moiety makes it an attractive candidate for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that this compound can serve as an efficient hole transport material in OLEDs, leading to improved device performance in terms of brightness and stability.
In the context of OPVs, 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole has been used as a donor material due to its favorable energy levels and good charge transport properties. Recent advancements in the design of donor materials have led to significant improvements in the power conversion efficiency of OPVs, making them a viable alternative to traditional silicon-based solar cells.
Recent Research Developments
The ongoing research on 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole continues to uncover new insights into its potential applications and mechanisms of action. One recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with varying substituents on the imidazolidine ring. The results showed that specific modifications could enhance both the potency and selectivity against cancer cells.
In another study conducted at a leading research institution, scientists investigated the use of 3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment modality that involves the use of light to activate a photosensitizer molecule, leading to the generation of reactive oxygen species (ROS) that can kill cancer cells. The study found that this compound exhibited high photostability and efficient ROS generation under visible light irradiation.
Conclusion
3-(1,3-diphenylimidazolidin-2-yl)-9-ethyl-9H-carbazole (CAS No. 296769-78-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features confer it with diverse biological activities and electronic properties that make it an attractive candidate for various applications. Ongoing research continues to expand our understanding of this compound's mechanisms of action and optimize its performance in different contexts. As new synthetic methods and advanced characterization techniques become available, it is likely that even more exciting applications will be discovered for this intriguing molecule.
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